molecular formula C16H13NO2 B102221 4-Hydroxy-6-methoxy-2-phenylquinoline CAS No. 17282-70-1

4-Hydroxy-6-methoxy-2-phenylquinoline

Cat. No.: B102221
CAS No.: 17282-70-1
M. Wt: 251.28 g/mol
InChI Key: CKFBIYVXNYYXAI-UHFFFAOYSA-N
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Description

Adenosine 5’-triphosphate disodium salt hydrate is a nucleotide that plays a crucial role in cellular energy transfer. It consists of an adenine base, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt hydrate can be synthesized through enzymatic or chemical methods. One common method involves the phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. The reaction conditions typically require a buffered aqueous solution and a source of phosphate .

Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt hydrate often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-triphosphate disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Adenosine 5’-triphosphate disodium salt hydrate is widely used in scientific research due to its central role in energy metabolism. Some applications include:

Mechanism of Action

Adenosine 5’-triphosphate disodium salt hydrate stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The energy stored in adenosine 5’-triphosphate is released through hydrolysis, driving various cellular processes. Adenosine 5’-triphosphate also plays a role in the synthesis of nucleic acids and acts as a substrate for kinases involved in cell signaling .

Comparison with Similar Compounds

    Adenosine diphosphate: Contains two phosphate groups and is a product of adenosine 5’-triphosphate hydrolysis.

    Adenosine monophosphate: Contains one phosphate group and is a further hydrolysis product of adenosine diphosphate.

    Guanosine triphosphate: Similar in structure but contains guanine instead of adenine.

Uniqueness: Adenosine 5’-triphosphate disodium salt hydrate is unique due to its role as the primary energy currency in cells. Its ability to store and transfer energy efficiently makes it indispensable for numerous biological processes .

Properties

IUPAC Name

6-methoxy-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBIYVXNYYXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972642
Record name 6-Methoxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-50-3, 17282-70-1
Record name 6-Methoxy-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057183503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17282-70-1
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